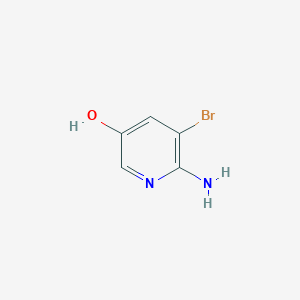

2-Amino-3-bromo-5-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZMUNKWVZDBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594052 | |

| Record name | 6-Amino-5-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-53-3 | |

| Record name | 6-Amino-5-bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186593-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromo-5-hydroxypyridine: Properties, Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-hydroxypyridine is a halogenated and substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of amino, bromo, and hydroxyl functional groups on the pyridine ring makes it a versatile building block for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, reactivity, and applications of this important intermediate, with a particular focus on its role in the synthesis of advanced pharmaceutical agents.

Chemical and Physical Properties

This compound is typically an off-white to light brown solid at room temperature[1][2]. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [3] |

| Molecular Weight | 189.01 g/mol | [3] |

| CAS Number | 39903-01-0 | [3] |

| Appearance | Off-white to light brown solid | [1][2] |

| Melting Point | 195-197 °C (recrystallized) | [1] |

| Solubility | Slightly soluble in water; moderately soluble in polar organic solvents like ethanol and DMSO | [1] |

| pKa (predicted) | 11.48 ± 0.10 | [1] |

Structural Elucidation

The molecular structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.

Tautomerism

Caption: Synthetic pathway from 2-Amino-3-hydroxypyridine.

Experimental Protocol (Illustrative):

-

Ring Closure: 2-Amino-3-hydroxypyridine is reacted with a carbonylating agent such as N,N'-carbonyldiimidazole (CDI) followed by bis(trichloromethyl) carbonate (BTC) in an appropriate solvent to form the oxazolopyridinone intermediate.[5]

-

Bromination: The intermediate is then brominated. While various brominating agents can be used, some methods employ liquid bromine with a photoinitiator for a more environmentally friendly process.[6]

-

Hydrolysis: The resulting 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one is hydrolyzed under basic conditions (e.g., refluxing with aqueous NaOH) to yield this compound.[7] The product is typically isolated by neutralization and extraction.

Method 2: Synthesis from 2-Amino-3,5-dibromopyridine

An alternative approach involves the selective hydrolysis of 2-amino-3,5-dibromopyridine.

Experimental Protocol:

A mixture of 2-amino-3,5-dibromopyridine, potassium hydroxide, and a copper catalyst in water is heated in an autoclave. The reaction selectively replaces the bromine atom at the 3-position with a hydroxyl group. The product is then isolated through neutralization, extraction, and purification by chromatography.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for the introduction of the substituted pyridine motif into larger molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a key precursor in the synthesis of Lorlatinib, where it participates in a Suzuki-Miyaura coupling reaction.[5]

Caption: General scheme for Suzuki-Miyaura coupling.

Conceptual Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound, an appropriate organoboron reagent (e.g., a boronic acid or ester), a palladium catalyst (such as Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, is added.

-

Reaction: The mixture is heated to the required temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The crude product is then purified, usually by column chromatography.

Applications in Drug Discovery and Materials Science

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals, most notably the third-generation ALK inhibitor Lorlatinib, used in the treatment of non-small cell lung cancer.[5] Its structural features are also of interest in the development of other biologically active molecules, including potential anti-inflammatory and antimicrobial agents.[2]

Beyond pharmaceuticals, this compound has potential applications in:

-

Agrochemicals: As a building block for novel herbicides and pesticides.[2]

-

Materials Science: In the synthesis of new polymers and coatings, where the pyridine unit can impart specific properties.[2]

-

Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands for metal ions, opening possibilities for the design of novel catalysts and functional materials.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its unique combination of functional groups allows for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. While further experimental data on its spectral and structural properties would be beneficial, the existing literature provides a solid foundation for its synthesis and application in the development of novel and complex molecules. As research in medicinal and materials science continues to advance, the demand for such specialized intermediates is likely to grow, further highlighting the importance of this compound.

References

-

2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. Available at: [Link]

-

Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - NIH. Available at: [Link]

-

Observed and calculated IR spectrum of 2-amino-5-... - ResearchGate. Available at: [Link]

-

(A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... - ResearchGate. Available at: [Link]

- CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents.

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

-

2-Amino-5-bromo-3-nitropyridine - the NIST WebBook. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. Available at: [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH. Available at: [Link]

-

(PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - ResearchGate. Available at: [Link]

-

Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin - CORE. Available at: [Link]

-

2-Amino-3-bromo-5-methylpyridine - the NIST WebBook. Available at: [Link]

-

This compound Three Chongqing Chemdad Co.. Available at: [Link]

-

Supramolecular stabilization of metastable tautomers in solution and the solid state. Available at: [Link]

-

2-amino-5-bromo Pyridine Exporter, Supplier from Thane - Sanchemy FPN. Available at: [Link]

- US20210163498A1 - Solid state forms of lorlatinib and their preparation - Google Patents.

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. Available at: [Link]

-

2-Amino-3-hydroxypyridine - the NIST WebBook. Available at: [Link]

-

The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]

- 7. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-hydroxypyridine

Introduction: The Strategic Importance of 2-Amino-5-bromo-3-hydroxypyridine

2-Amino-5-bromo-3-hydroxypyridine is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a bromine atom on the pyridine core, makes it a versatile building block for the synthesis of complex, biologically active molecules.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it an invaluable intermediate in the construction of novel molecular architectures.[3]

The most prominent application of 2-Amino-5-bromo-3-hydroxypyridine is as a key intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[4][5] Its role in the synthesis of this life-saving medication underscores the critical need for efficient and scalable synthetic routes to this compound. Beyond its application in oncology, this pyridine derivative is also explored in the development of new anti-inflammatory drugs, agrochemicals such as herbicides and pesticides, and advanced materials.[1]

This technical guide provides a detailed overview of the primary synthetic pathways to 2-Amino-5-bromo-3-hydroxypyridine, offering insights into the reaction mechanisms, experimental protocols, and the rationale behind the selection of specific reagents and conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxypyridine reveals several logical disconnection points, highlighting the key precursors that can be utilized for its synthesis. The primary disconnections focus on the introduction of the bromine atom and the formation of the substituted pyridine ring itself.

Caption: Retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxypyridine.

This analysis points to three primary synthetic strategies:

-

Late-stage bromination of a pre-formed 2-amino-3-hydroxypyridine ring.

-

Nucleophilic substitution of a di-brominated precursor.

-

Hydrolysis of a protected, brominated heterocyclic system.

Synthesis Pathways

The following sections provide a detailed exploration of the most effective and scientifically sound methods for the synthesis of 2-Amino-5-bromo-3-hydroxypyridine.

Pathway A: Synthesis via Bromination of 2-Amino-3-hydroxypyridine

This is a widely employed and logical approach, where the 2-amino-3-hydroxypyridine core is first synthesized and then subjected to regioselective bromination.

Step 1: Synthesis of 2-Amino-3-hydroxypyridine

There are two primary and efficient routes to obtain the 2-amino-3-hydroxypyridine intermediate.

Route A1: From Furfural

The conversion of furfural, a bio-based feedstock, into 3-hydroxypyridine derivatives is an attractive and sustainable approach.[6] A common industrial method involves a multi-step process starting with the ring-opening of furfural.[7][8]

Caption: Synthesis of 2-Amino-3-hydroxypyridine from furfural.

Experimental Protocol (Adapted from CN109535071B): [8]

-

Ring Opening: Add furfural to water in a reaction vessel and cool to 0°C with stirring. Introduce chlorine or bromine gas to facilitate the ring-opening reaction.

-

Cyclization: React the resulting mixture with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.

-

Hydrolysis: Hydrolyze the sulfonate salt under alkaline conditions (e.g., using a liquid alkali to adjust the pH to 8-9) to yield crude, brown 2-amino-3-hydroxypyridine.[8]

-

Purification: The crude product can be further purified by recrystallization or by forming a complex with dimethylformamide, followed by desorption with methanol to obtain a high-purity white solid.[8]

Route A2: From 2-Hydroxy-3-nitropyridine

This method relies on the catalytic reduction of a nitro group, a classic and high-yielding transformation in organic synthesis.[9]

Caption: Synthesis of 2-Amino-3-hydroxypyridine via nitro reduction.

Experimental Protocol (Adapted from ChemicalBook): [9]

-

Reaction Setup: Dissolve 2-hydroxy-3-nitropyridine in methanol in a flask. Add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Flush the reaction mixture with an inert gas (e.g., argon), then bubble hydrogen gas through the solution for approximately 10 minutes. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture overnight at room temperature.

-

Work-up: Filter the mixture through celite to remove the catalyst, washing the celite pad with methanol.

-

Purification: Evaporate the solvent from the filtrate. The resulting solid can be purified by silica gel chromatography (e.g., using 5% MeOH in CH₂Cl₂) to afford the pure product.[9]

| Parameter | Route A1 (Furfural) | Route A2 (2-Hydroxy-3-nitropyridine) |

| Starting Material | Furfural | 2-Hydroxy-3-nitropyridine |

| Key Reagents | Cl₂/Br₂, Ammonium sulfamate, Base | H₂, 10% Pd/C |

| Reported Yield | >75% (crude) | 89% |

| Advantages | Inexpensive, bio-based starting material | High yield, clean reaction |

| Disadvantages | Multi-step, potential for side products | Requires handling of H₂ gas and a precious metal catalyst |

Step 2: Bromination of 2-Amino-3-hydroxypyridine

The synthesis of the final product is achieved through the bromination of the 2-amino-3-hydroxypyridine intermediate. This is typically accomplished through a three-step sequence involving protection, bromination, and deprotection/hydrolysis, as direct bromination can be challenging to control.[4][5]

Caption: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine from 2-Amino-3-hydroxypyridine.

Experimental Protocol (Adapted from CN111943885A and other sources): [4][5][10]

-

Ring Closure (Protection): Dissolve 2-amino-3-hydroxypyridine in an appropriate solvent like THF. Add N,N'-carbonyldiimidazole (CDI) and stir at room temperature. Subsequently, add bis(trichloromethyl)carbonate (BTC) and reflux the mixture to form the protected intermediate, 3H-oxazolo[4,5-b]pyridin-2-one.[4]

-

Bromination: The protected intermediate is then brominated. While various brominating agents can be used, some methods employ photocatalytic bromination with liquid bromine and a photoinitiator.[5]

-

Hydrolysis (Deprotection): Suspend the resulting 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and reflux overnight until the solution becomes clear.[10]

-

Work-up: Cool the reaction mixture to room temperature and neutralize with acid to a pH of approximately 7. This will cause the product to precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with water, and dry under high vacuum to obtain 2-amino-5-bromo-3-hydroxypyridine as an off-white solid with a high yield (typically >95%).[10]

Pathway B: Synthesis via Nucleophilic Substitution of 2-Amino-3,5-dibromopyridine

This pathway offers a more direct route to the target molecule by selectively replacing one of the bromine atoms of a di-brominated precursor with a hydroxyl group.

Caption: Synthesis via nucleophilic substitution.

Causality Behind Experimental Choices:

-

High Temperature and Pressure: The C-Br bond on the pyridine ring is relatively strong and requires significant energy to break for nucleophilic substitution. The use of an autoclave allows the reaction to be carried out at temperatures above the boiling point of water, increasing the reaction rate.

-

Potassium Hydroxide (KOH): A strong base and the source of the hydroxide nucleophile.

-

Copper Powder: Acts as a catalyst, likely facilitating the nucleophilic aromatic substitution. Copper catalysis is common in such reactions involving aryl halides.

-

Inert Atmosphere (Nitrogen): Prevents oxidation of the starting material, product, and catalyst at high temperatures.

Experimental Protocol (Adapted from PrepChem.com): [11]

-

Reaction Setup: In an autoclave, combine 2-amino-3,5-dibromopyridine, potassium hydroxide (85%), copper powder, and water.

-

Reaction: Stir the mixture under a nitrogen atmosphere for 10 hours at 170°C.

-

Work-up: After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid. Saturate the solution with sodium chloride to reduce the solubility of the product in the aqueous phase.

-

Extraction: Extract the product from the warm aqueous solution multiple times with a mixture of ethyl acetate and tetrahydrofuran (9:1).

-

Purification: Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the solvent. The residue is then purified by silica gel chromatography to yield 2-amino-3-hydroxy-5-bromopyridine.[11]

| Parameter | Value |

| Starting Material | 2-Amino-3,5-dibromopyridine |

| Key Reagents | KOH, Copper powder |

| Conditions | 170°C, 10 hours, Autoclave |

| Reported Yield | 46.3% |

| Advantages | Direct conversion |

| Disadvantages | Harsh reaction conditions (high temp/pressure), moderate yield, requires specialized equipment (autoclave) |

Purification and Characterization

The final product, 2-Amino-5-bromo-3-hydroxypyridine, is typically an off-white to light brown solid.[1][10] Purification is generally achieved through recrystallization or column chromatography on silica gel.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [1][12] |

| Molecular Weight | 189.01 g/mol | [1][12] |

| Appearance | Light brown solid / Off-white solid | [1][10] |

| Melting Point | 205-208°C | [11] |

| CAS Number | 39903-01-0 | [1][12] |

Safety Considerations

As with any chemical synthesis, proper safety protocols must be strictly followed.

-

Handling Reagents: Many of the reagents used, such as bromine, strong acids, and bases, are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

High-Pressure Reactions: The use of an autoclave requires specialized training and equipment to handle the high pressures and temperatures safely.

-

Product Handling: The toxicological properties of the final product may not be fully characterized. It should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

The synthesis of 2-Amino-5-bromo-3-hydroxypyridine can be accomplished through several viable pathways. The choice of a specific route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the equipment available.

-

The synthesis from 2-amino-3-hydroxypyridine (Pathway A) , particularly when the precursor is derived from furfural, represents a scalable and potentially more sustainable approach. The final hydrolysis step from the oxazolopyridinone intermediate is notably high-yielding.[10]

-

The nucleophilic substitution of 2-amino-3,5-dibromopyridine (Pathway B) offers a more direct conversion but requires harsh conditions and results in a more moderate yield.[11]

For researchers in drug development, the multi-step route involving the protection of 2-amino-3-hydroxypyridine, followed by bromination and hydrolysis, appears to be the most robust and highest-yielding method, making it well-suited for producing the high-purity material required for pharmaceutical applications.

References

-

Title: Synthesis of 2-amino-3-hydroxy-5-bromopyridine Source: PrepChem.com URL: [Link]

-

Title: De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization Source: MDPI URL: [Link]

-

Title: Exploring the Synthesis Pathways and Properties of 2-Amino-3-hydroxypyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions Source: Taylor & Francis URL: [Link]

- Title: 2-amino-3-hydroxypyridine and preparation method and refining method thereof Source: Google Patents URL

-

Title: Synthesis of 3-hydroxypyridines from bio-based furfural Source: ResearchGate URL: [Link]

- Title: Process for the production of 2-amino-3-hydroxypyridine derivatives Source: Google Patents URL

- Title: How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? Source: Undisclosed Source URL: Not Available

- Title: RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine Source: Google Patents URL

-

Title: How to synthesizer of 3-hydroxy pyridine? Source: ResearchGate URL: [Link]

-

Title: New functionalised 3-hydroxypyridines Source: Durham E-Theses URL: [Link]

- Title: CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine Source: Google Patents URL

-

Title: Preparation method of 2-amino-5-bromopyridine Source: Eureka | Patsnap URL: [Link]

-

Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine Source: ijssst.info URL: [Link]

- Title: CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine Source: Google Patents URL

-

Title: The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of 2-Amino-5-bromopyridine Source: ResearchGate URL: [Link]

-

Title: 2-Amino-5-bromo-3-hydroxypyridine Source: PubChem URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

- 9. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 10. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. 2-Amino-5-bromo-3-hydroxypyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Spectroscopic data (NMR, IR, Mass Spec) of 2-Amino-3-bromo-5-hydroxypyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-bromo-5-hydroxypyridine

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound (CAS RN: 39903-01-0), more systematically named 2-Amino-5-bromo-pyridin-3-ol, is a pivotal heterocyclic intermediate in modern medicinal chemistry and drug development.[1] Its structural complexity and functional group arrangement necessitate rigorous characterization to ensure purity, confirm identity, and understand its chemical behavior. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available, peer-reviewed spectra for this specific molecule are scarce, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this valuable synthetic building block.

Introduction: The Significance of a Multifunctional Pyridine Core

Substituted pyridines are a cornerstone of pharmaceutical research, prized for their ability to engage in diverse biological interactions.[2][3] this compound is a prime example of a highly functionalized scaffold, serving as a key intermediate in the synthesis of complex therapeutic agents, including next-generation kinase inhibitors.[1][4] The molecule incorporates a nucleophilic amino group, a phenolic hydroxyl group capable of hydrogen bonding, and a bromine atom that can participate in cross-coupling reactions, making it a versatile precursor for creating diverse chemical libraries.[4]

Accurate and unambiguous structural confirmation is the bedrock of any chemical synthesis program. Spectroscopic techniques provide the necessary tools to probe the molecular framework at an atomic level. This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers to apply in their own laboratories.

Molecular Structure and Fundamental Properties

Before delving into the spectra, understanding the basic molecular properties is essential.

-

IUPAC Name: 2-Amino-5-bromopyridin-3-ol[5]

The molecule's structure, featuring an electron-donating amino group (-NH₂), an electron-donating hydroxyl group (-OH), and an electron-withdrawing bromine (-Br) atom on a pyridine ring, dictates its unique spectroscopic signature.

Figure 1: Molecular Structure of 2-Amino-5-bromo-3-hydroxypyridine.

General Spectroscopic Analysis Workflow

A systematic approach is crucial for the efficient and accurate characterization of a chemical entity. The workflow ensures that data from orthogonal techniques are used to build a cohesive and confident structural assignment.

Figure 2: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR: Predicted Spectral Data & Interpretation

The proton NMR spectrum is anticipated to show signals for the two aromatic protons on the pyridine ring and the exchangeable protons of the amino and hydroxyl groups. The exact chemical shifts are influenced by the electronic nature of the substituents.

Solvent: DMSO-d₆ (chosen for its ability to dissolve polar compounds and slow the exchange rate of -OH and -NH₂ protons, allowing for their observation).

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.7 | Doublet (d) | 1H | H-6 | Located ortho to the ring nitrogen and meta to the -NH₂ group. Deshielded by the electronegative nitrogen. |

| ~7.1 - 7.3 | Doublet (d) | 1H | H-4 | Positioned between the -OH and -Br groups. Its precise shift is a balance of their competing electronic effects. |

| ~8.5 - 9.5 | Broad Singlet | 1H | -OH | Phenolic protons are typically deshielded and appear as broad signals. Position is highly concentration and temperature dependent. |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ | Amino protons also give rise to a broad signal. Their chemical shift is lower than the phenolic proton. |

¹³C NMR: Predicted Spectral Data & Interpretation

The ¹³C NMR spectrum will reveal five distinct signals corresponding to the five carbon atoms of the pyridine ring.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C-2 | Attached directly to the amino group and the ring nitrogen, resulting in a significant downfield shift. |

| ~140 - 145 | C-3 | Attached to the hydroxyl group, causing a strong deshielding effect. |

| ~125 - 130 | C-6 | Carbon adjacent to the ring nitrogen, shifted downfield. |

| ~120 - 125 | C-4 | Aromatic CH carbon. |

| ~100 - 105 | C-5 | Attached to the bromine atom. The "heavy atom effect" of bromine typically shields the attached carbon, shifting it upfield. |

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

-

Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Principles and Interpretation of IR Data

The IR spectrum of this compound is expected to be rich with information due to its multiple functional groups. The characteristic absorption bands provide a unique molecular fingerprint. The analysis of vibrational spectra for substituted aminopyridines has been a subject of detailed study, providing a strong basis for these assignments.[2][8][9]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3450 - 3200 | Strong, Broad | O-H Stretch, N-H Stretch | The broadness is due to hydrogen bonding. This region will likely contain overlapping signals from the hydroxyl and amino groups. Asymmetric and symmetric N-H stretches are expected here.[2] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic of protons on an aromatic ring. |

| 1640 - 1600 | Strong | N-H Scissoring (Bending) | A key indicator for the presence of a primary amine (-NH₂).[2] |

| 1580 - 1450 | Strong to Medium | C=C and C=N Ring Stretch | Multiple bands are expected in this region, corresponding to the vibrations of the pyridine ring skeleton. |

| 1250 - 1180 | Strong | C-O Stretch | Associated with the phenolic hydroxyl group. |

| 1150 - 1000 | Medium | C-N Stretch | Vibration of the bond between the amino group and the pyridine ring. |

| 600 - 500 | Medium to Weak | C-Br Stretch | The carbon-bromine bond vibration appears in the lower frequency region of the spectrum. |

Experimental Protocol: KBr Pellet Preparation for FTIR

-

Sample Preparation: Place approximately 1-2 mg of the sample into an agate mortar.

-

Matrix Addition: Add ~100 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

-

Grinding: Gently grind the two components together with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained.

-

Pressing the Pellet: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. This is achieved by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[10]

Predicted Mass Spectrum and Fragmentation Analysis

For a molecule containing one bromine atom, the mass spectrum will exhibit a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units.

-

Molecular Ion (M⁺): Expected at m/z 188 (for C₅H₅⁷⁹BrN₂O)

-

Molecular Ion (M+2): Expected at m/z 190 (for C₅H₅⁸¹BrN₂O)

The presence of this distinct doublet is a powerful confirmation of a mono-brominated compound.

Plausible Fragmentation Pathway: Under electron ionization (EI), the molecular ion can undergo fragmentation. A logical pathway involves the initial loss of common neutral molecules.

Figure 3: A plausible EI fragmentation pathway for the title compound.

Experimental Protocol: Sample Analysis by Direct Infusion ESI-MS

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Set up the electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Infusion: Using a syringe pump, infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The protonated molecule [M+H]⁺ should be observed at m/z 189/191.

Summary of Spectroscopic Data

This table provides a consolidated overview of the key predicted spectroscopic features for this compound.

| Technique | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | δ 7.5-7.7 (d, 1H), 7.1-7.3 (d, 1H) |

| Exchangeable Protons | δ 8.5-9.5 (br s, 1H, -OH), 5.5-6.5 (br s, 2H, -NH₂) | |

| ¹³C NMR | Aromatic Carbons | δ 155-100 (5 signals) |

| IR | Key Stretches | 3450-3200 cm⁻¹ (O-H, N-H), 1640-1600 cm⁻¹ (N-H bend) |

| MS (EI) | Molecular Ion | m/z 188/190 (1:1 ratio) |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By correlating the predicted data from NMR, IR, and MS with experimentally acquired spectra, researchers can proceed with confidence in the identity and purity of their material. This foundational step is critical for the successful application of this versatile building block in the complex synthetic pathways of modern drug discovery and development.

References

-

PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine 98.0+%. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

-

TSI Journals. (n.d.). Spectroscopic Investigations of 2-Aminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

- Anderson, L. C., & Seeger, N. V. (1949). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 71(10), 3421–3424.

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-19.

-

International Journal of Scientific & Technology Research. (2019). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

- Gill, N. S., et al. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 21(6), 273-276.

-

Journal of Indian Research. (2013). Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine. Retrieved from [Link]

- Li, Z., et al. (2020). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. Mass Spectrometry Reviews, 39(1-2), 116-136.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromo-3-hydroxypyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 2-Amino-5-bromo-3-hydroxypyridine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. chimia.ch [chimia.ch]

- 10. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-bromo-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-5-bromo-3-hydroxypyridine (CAS No: 39903-01-0), a key intermediate in pharmaceutical and agrochemical research. The document details its appearance, molecular structure, and key physical constants. While experimental spectral and crystallographic data are not publicly available at the time of this writing, this guide outlines the standard methodologies for their determination, providing researchers with the necessary protocols to fully characterize this compound. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this versatile heterocyclic building block.

Introduction

2-Amino-5-bromo-3-hydroxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of amino, bromo, and hydroxyl functional groups on the pyridine ring makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1] Notably, it serves as a crucial building block in the development of novel kinase inhibitors and other therapeutic agents. This guide aims to consolidate the available data on its physical and chemical characteristics, providing a solid foundation for its application in research and development.

Molecular Structure and Identification

The fundamental identity of 2-Amino-5-bromo-3-hydroxypyridine is established by its molecular structure and associated identifiers.

-

Chemical Name: 2-Amino-5-bromo-3-hydroxypyridine[2]

-

Synonyms: 2-amino-5-bromopyridin-3-ol, 5-Bromo-3-hydroxy-2-aminopyridine[1][3]

-

CAS Number: 39903-01-0[2]

-

Molecular Formula: C₅H₅BrN₂O[2]

-

Molecular Weight: 189.01 g/mol [2]

Molecular Structure Diagram:

Caption: 2D structure of 2-Amino-5-bromo-3-hydroxypyridine.

Physical Properties

The observable physical characteristics of a compound are critical for its handling, storage, and application in various experimental setups.

Appearance

2-Amino-5-bromo-3-hydroxypyridine is typically supplied as a solid.[1] The color can range from white to off-white, and it may also appear as a light brown solid.[1][4] It is commonly available in powder or crystalline form.

Tabulated Physical Constants

A summary of the key physical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | White to off-white or light brown solid/powder/crystal | [1][4] |

| Melting Point | 204-207 °C | [3] |

| Boiling Point | 368.7 ± 42.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water. | [3][5] |

| pKa | 11.48 ± 0.10 (Predicted) | [3] |

| Density | 1.898 g/cm³ (Predicted) | [3] |

Spectroscopic Data (Anticipated)

As of the date of this guide, publicly accessible, experimentally determined spectral data for 2-Amino-5-bromo-3-hydroxypyridine is limited. The following sections outline the expected spectral characteristics and provide standardized protocols for their determination. This information is crucial for confirming the identity and purity of synthesized batches of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electronic effects of the substituents on the pyridine ring.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached functional groups.

A standard protocol for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-bromo-3-hydroxypyridine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's polarity and the presence of exchangeable protons).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

NMR Data Acquisition Workflow:

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

The IR spectrum of 2-Amino-5-bromo-3-hydroxypyridine is expected to show characteristic absorption bands for the O-H and N-H stretches (typically in the range of 3200-3500 cm⁻¹), C-N stretching, and C-Br stretching, as well as aromatic C-H and C=C/C=N ring vibrations.

-

Sample Preparation: Grind 1-2 mg of 2-Amino-5-bromo-3-hydroxypyridine with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (189.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) is anticipated. Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent ion.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Crystallographic Data (Anticipated)

The determination of the single-crystal X-ray structure would provide definitive information on the three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystal System and Space Group

While not yet determined, the crystal system and space group would be elucidated through single-crystal X-ray diffraction analysis.

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 2-Amino-5-bromo-3-hydroxypyridine suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Crystallography Workflow:

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Amino-5-bromo-3-hydroxypyridine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Amino-5-bromo-3-hydroxypyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Prospective Crystal Structure Analysis of 2-Amino-3-bromo-5-hydroxypyridine

Abstract 2-Amino-3-bromo-5-hydroxypyridine (CAS 186593-53-3) is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a key structural motif, its three-dimensional arrangement and intermolecular interactions are paramount for understanding its physicochemical properties, which directly influence bioavailability, stability, and formulation efficacy. To date, a public-domain crystal structure for this specific isomer has not been reported, representing a critical knowledge gap. This technical guide, therefore, provides a comprehensive methodological and predictive framework for researchers and drug development professionals to undertake the complete crystal structure analysis of this compound. It outlines a systematic workflow from synthesis and crystallization to advanced structural interpretation, leveraging established principles of crystal engineering and data from analogous structures to predict the key interactions that govern its solid-state architecture.

Introduction: The Imperative for Structural Elucidation

Substituted pyridines are foundational scaffolds in modern pharmacology, present in a vast array of therapeutic agents.[1] The precise positioning of functional groups—amine, hydroxyl, and halogen—on the pyridine ring creates a unique electronic and steric profile, enabling targeted interactions with biological macromolecules. This compound serves as a vital intermediate in the synthesis of complex pharmaceuticals.[2]

The solid-state structure of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its behavior. Properties such as solubility, dissolution rate, hygroscopicity, and mechanical strength are not dictated solely by the molecular structure, but by the intricate network of intermolecular interactions within the crystal lattice.[3][4] Uncovering this three-dimensional arrangement through single-crystal X-ray diffraction (SCXRD) is therefore not merely an academic exercise; it is a cornerstone of rational drug design and development, essential for identifying stable polymorphs, designing co-crystals, and ensuring batch-to-batch consistency. This guide provides the blueprint for such an investigation into this compound.

Comprehensive Workflow for Structural Analysis

A successful crystal structure determination follows a logical and rigorous sequence of experimental and analytical steps. The proposed workflow is designed to ensure the integrity of each stage, from material synthesis to the final structural insights.

Caption: End-to-end workflow for the crystal structure analysis of the title compound.

Synthesis and Single Crystal Growth: The Foundational Protocol

The quality of the final crystal structure is entirely dependent on the quality of the single crystals obtained. This begins with the synthesis of high-purity material.

Proposed Synthesis Protocol

While various routes to substituted aminopyridines exist, a common strategy involves the selective halogenation of a precursor. The following protocol is a validated method for a closely related isomer, 2-amino-5-bromo-3-hydroxypyridine, which can be adapted.[5][6]

Objective: To synthesize and purify this compound.

Materials:

-

Precursor: 2-Amino-5-hydroxypyridine

-

Brominating Agent: N-Bromosuccinimide (NBS)

-

Solvent: Acetonitrile or Dichloromethane

-

Silica Gel for column chromatography

-

Eluent: Ethyl acetate/Hexane gradient

Procedure:

-

Reaction Setup: Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Controlled Bromination: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq) portion-wise over 30 minutes with vigorous stirring. The regioselectivity is directed by the activating amino and hydroxyl groups; however, careful control of stoichiometry and temperature is crucial to prevent di-bromination.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to isolate the desired product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Protocol for Single Crystal Growth

Growing diffraction-quality single crystals is often a process of methodical experimentation. The key is to allow molecules to self-assemble slowly and perfectly.

Objective: To grow single crystals of this compound suitable for SCXRD.

Method 1: Slow Evaporation

-

Select a suitable solvent or solvent system in which the compound has moderate solubility (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).[7]

-

Prepare a saturated or near-saturated solution of the purified compound at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap, perforated with a few pinholes to allow for very slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

Method 2: Vapor Diffusion

-

Prepare a concentrated solution of the compound in a "good" solvent (e.g., methanol).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a layer of a "poor" solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble.

-

Over time, the anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction and Interpretation

With suitable crystals, the process of elucidating the atomic arrangement can begin.

Data Collection and Structure Refinement

The standard procedure involves mounting a single crystal (typically <0.5 mm) on a goniometer of a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[8] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected, and the resulting data is processed to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final model provides the precise coordinates of every non-hydrogen atom in the asymmetric unit.

Predictive Molecular Geometry

Based on extensive data from the Cambridge Structural Database (CSD) for similar pyridine derivatives, the molecular geometry of this compound is expected to be largely planar. Key geometric parameters can be predicted.

| Parameter | Expected Value | Rationale / Comparison |

| C-Br Bond Length | ~1.88 - 1.91 Å | Typical for C(sp²)-Br bonds in aromatic systems. |

| C-O Bond Length | ~1.35 - 1.37 Å | Phenolic C-O bond, shorter than an alcohol C-O. |

| C-N (amino) Bond Length | ~1.36 - 1.39 Å | Partial double bond character due to resonance with the ring. |

| Pyridine Ring C-N Bonds | ~1.33 - 1.35 Å | Characteristic of aromatic heterocyclic C-N bonds. |

| Pyridine Ring C-C Bonds | ~1.38 - 1.40 Å | Aromatic C-C bond lengths. |

| Planarity | Near Planar | The pyridine ring is aromatic and planar. Substituents will lie close to this plane. |

Anticipated Supramolecular Assembly & Intermolecular Interactions

The true insight from a crystal structure lies in understanding how individual molecules pack together. The functional groups on this compound provide a rich landscape for strong and directional intermolecular interactions.

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the pyridine ring nitrogen and the hydroxyl oxygen are excellent acceptors. This combination will almost certainly dominate the crystal packing. The most probable hydrogen bond synthons are:

-

O-H···N(pyridine): A very strong and common interaction in hydroxypyridines.

-

N-H···N(pyridine): A classic interaction forming chains or dimers in aminopyridines.[9][10]

-

N-H···O(hydroxyl): Another strong interaction that can lead to extended networks.

Caption: Hypothetical hydrogen-bonded dimer of this compound.

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding—a directional interaction where the electropositive region (σ-hole) on the bromine interacts with a Lewis base (a nucleophile).[11]

-

C-Br···N(pyridine): A plausible and geometrically well-defined halogen bond that could compete with or complement the hydrogen bonding network.[11]

-

C-Br···O(hydroxyl): Another potential interaction that could influence the overall packing arrangement.

Caption: Potential C-Br···N halogen bond interaction between molecules.

Conclusion: From Prediction to Empirical Fact

This guide provides a robust framework for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and data collection, researchers can fill a significant gap in the structural knowledge of this important pharmaceutical building block. The predictive analysis presented here, based on well-established principles of chemical bonding and intermolecular forces, establishes a clear set of expectations for the molecular geometry and the dominant hydrogen- and halogen-bonding synthons. Executing this work will provide the definitive empirical data needed to correlate solid-state structure with macroscopic properties, empowering more informed and successful drug development endeavors.

References

-

PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available from: [Link]

-

Lynch, D. E., & McClenaghan, I. (2020). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1933–1939. Available from: [Link]

-

Bohrium. (2023). Exploring the intermolecular interactions in co-crystals of 4-cyanopyridine with 4-bromobenzoic acid: experimental and computational methods. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11694041, 2-Amino-5-bromo-3-hydroxypyridine. Available from: [Link]

- Google Patents. (2014). Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine. CN103880738A.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available from: [Link]

- Google Patents. (1976). Process for the production of 2-amino-3-hydroxypyridine derivatives. US4005099A.

-

Benassi, E., et al. (2022). Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 281, 121632. Available from: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 142, 349-367. Available from: [Link]

-

Zolotarev, A. A., & Abramov, P. A. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 27(19), 6245. Available from: [Link]

-

Yanovsky, A. I., & Johnson, T. A. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o332. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. Exploring the intermolecular interactions in Co-crystals of 4-cyanopyridine with 4-bromobenzoic acid: Experimental and computational methods: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical and Computational Blueprint for 2-Amino-3-bromo-5-hydroxypyridine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the quantum mechanical and computational characterization of 2-Amino-3-bromo-5-hydroxypyridine, a heterocyclic compound of significant interest in medicinal chemistry.[1] Leveraging Density Functional Theory (DFT) as the core computational engine, this document outlines the methodologies to elucidate the molecule's structural, electronic, and spectroscopic properties. The insights derived from these computational studies are crucial for understanding its reactivity, stability, and potential as a pharmacophore in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust protocol for the in-silico evaluation of this and similar molecular entities.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of therapeutic agents, with its derivatives exhibiting a wide array of biological activities.[2][3] Aminopyridines, in particular, are recognized as privileged structures in medicinal chemistry due to their ability to form key hydrogen bond interactions with biological targets.[4][5][6] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its pharmacokinetic and pharmacodynamic profiles.[4][6]

This compound, the subject of this guide, presents a unique combination of functional groups: an amino group, a bromine atom, and a hydroxyl group. This trifecta of substituents suggests a molecule with a rich chemical personality, capable of participating in a variety of intermolecular interactions. Its potential as a synthetic intermediate for more complex drug candidates, including anti-cancer and anti-inflammatory agents, makes a thorough understanding of its fundamental properties imperative.[1] This guide will lay out a systematic computational approach to unlock these properties.

Theoretical Framework: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost. For the study of organic molecules like this compound, DFT methods are indispensable for predicting a wide range of properties.

Foundational Principles of DFT

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. This is a significant departure from traditional ab initio methods that rely on the much more complex many-electron wavefunction. The practical implementation of DFT involves the use of exchange-correlation functionals, which approximate the quantum mechanical effects of electron exchange and correlation.

Selecting the Appropriate Computational Level

The choice of the DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculations. For molecules containing halogens and heteroatoms, a judicious selection is paramount.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good balance of accuracy for both structural and electronic properties.[7][8][9]

-

Basis Set: A basis set of at least double-zeta quality with polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set, for instance, provides a robust description of the electron distribution, including lone pairs and potential for hydrogen bonding.[7][8][9]

The following Graphviz diagram illustrates the decision-making workflow for selecting the appropriate computational level.

Caption: Workflow for DFT calculations of this compound.

In-Silico Characterization: A Multi-faceted Approach

A comprehensive computational study of this compound should encompass the following key areas:

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.90 |

| C-O Bond Length | ~1.35 |

| C-N (amino) Bond Length | ~1.38 |

| C-N (ring) Bond Lengths | ~1.33 - 1.39 |

| O-H Bond Length | ~0.97 |

| N-H Bond Lengths | ~1.01 |

| C-C-Br Bond Angle | ~120 |

| C-C-O Bond Angle | ~122 |

Note: These are predicted values based on similar reported structures and should be confirmed by calculation.

Vibrational Analysis: The Spectroscopic Fingerprint

Once the optimized geometry is obtained, a vibrational frequency calculation should be performed. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental data, providing a powerful validation of the computational model.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

-

Sample Preparation: The solid sample of this compound is mixed with KBr powder and pressed into a pellet for FT-IR analysis. For FT-Raman, the sample is placed in a capillary tube.

-

Data Acquisition: FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded using a near-infrared laser to minimize fluorescence.

-

Data Analysis: The experimental spectra are compared with the simulated spectra obtained from the DFT calculations. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional.

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of a molecule are key to understanding its chemical behavior. DFT provides a suite of tools to probe these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.[10][11][12]

Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated ranges based on similar pyridine derivatives.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.

-

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack (e.g., lone pairs on oxygen and nitrogen atoms).

-

Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack (e.g., hydrogen atoms of the amino and hydroxyl groups).

-

Green Regions: Represent areas of neutral potential.

The MEP surface of this compound is expected to show a negative potential around the nitrogen and oxygen atoms and a positive potential around the hydrogen atoms of the amino and hydroxyl groups, highlighting their roles in potential hydrogen bonding.

Caption: Conceptual representation of MEP surface interpretation.

NMR Spectroscopy: A Computational-Experimental Synergy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule.[13][14][15] The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.[14] Comparing the calculated chemical shifts with experimental data provides another layer of validation for the computed molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Analysis: The experimental chemical shifts are referenced to an internal standard (e.g., TMS) and compared with the theoretically predicted values.

Implications for Drug Development

The computational characterization of this compound provides valuable insights for its application in drug development:

-

Pharmacophore Modeling: The optimized geometry and MEP surface can be used to define the key pharmacophoric features of the molecule, such as hydrogen bond donors and acceptors.

-

Structure-Activity Relationship (SAR) Studies: By computationally modifying the substituents on the pyridine ring, researchers can predict how these changes will affect the molecule's electronic properties and, consequently, its biological activity.

-

Lead Optimization: The calculated properties can guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The aminopyridine moiety is a known scaffold for developing drugs against various diseases.[3][4][6]

Conclusion

This technical guide has outlined a comprehensive quantum mechanical and computational methodology for the in-depth characterization of this compound. By employing DFT calculations, researchers can gain a profound understanding of its structural, vibrational, and electronic properties. This in-silico approach, when coupled with experimental validation, provides a powerful and efficient strategy for accelerating the discovery and development of novel therapeutics based on this promising molecular scaffold.

References

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available at: [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available at: [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. Available at: [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online. Available at: [Link]

-

PrepChem. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available at: [Link]

-

Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Hindawi. Available at: [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

-

DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Available at: [Link]

-

Crystal structure, DFT, docking studies of substituted pyridines. ResearchGate. Available at: [Link]

-

DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery. Available at: [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. ACS Publications. Available at: [Link]

-

Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. PubMed. Available at: [Link]

- Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine. Google Patents.

-

Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. ResearchGate. Available at: [Link]

- Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. Available at: [Link]

-

Investigating the H-Bond Network of Pyridine–Water Aqueous Solutions by Raman Spectroscopy and DFT. ACS Publications. Available at: [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]

-

The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. ResearchGate. Available at: [Link]

-

Quantum Computational, Spectroscopic, Topological, Molecular Docking, and Dynamics Studies of 2‐Amino‐3‐Hydroxypyridine (2A3HP): A Potential Antimicrobial Agent. ResearchGate. Available at: [Link]

-

2-Amino-5-bromo-3-hydroxypyridine. PubChem. Available at: [Link]

-

Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. Trends in Sciences. Available at: [Link]

-